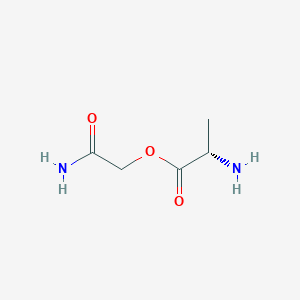

L-Alanine, 2-amino-2-oxoethyl ester

CAS No.:

Cat. No.: VC18475243

Molecular Formula: C5H10N2O3

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N2O3 |

|---|---|

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | (2-amino-2-oxoethyl) (2S)-2-aminopropanoate |

| Standard InChI | InChI=1S/C5H10N2O3/c1-3(6)5(9)10-2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m0/s1 |

| Standard InChI Key | SFEWUVLLRMZYAD-VKHMYHEASA-N |

| Isomeric SMILES | C[C@@H](C(=O)OCC(=O)N)N |

| Canonical SMILES | CC(C(=O)OCC(=O)N)N |

Introduction

Structural and Chemical Properties

L-Alanine, 2-amino-2-oxoethyl ester is characterized by a backbone of L-alanine, where the hydroxyl group is substituted with a 2-amino-2-oxoethyl moiety. The esterification introduces a polar yet hydrolytically labile group, enhancing solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) .

Molecular Configuration

The compound’s structure includes:

-

An α-amino group () and a carboxylate ester ().

-

A chiral center at the α-carbon, retaining the L-configuration of natural alanine.

Table 1: Physicochemical Properties

Synthesis Methods

The synthesis of L-alanine, 2-amino-2-oxoethyl ester involves esterification or polycondensation strategies. Key approaches include:

Direct Esterification

-

Thionyl Chloride-Mediated Reaction: L-Alanine reacts with 2-amino-2-oxoethanol in the presence of thionyl chloride (), yielding the ester with >80% efficiency.

-

Dicyclohexylcarbodiimide (DCC) Coupling: A milder method using DCC as a coupling agent minimizes side reactions, suitable for lab-scale synthesis.

Melt Copolycondensation

Abbes et al. demonstrated the synthesis of analogous poly(ester-amide)s via copolycondensation of adipic acid, L-alanine, and diols. While optimized for polymers, this method highlights the reactivity of L-alanine derivatives under thermal conditions.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Thionyl Chloride | 80–85 | High efficiency, rapid | Harsh conditions, HCl byproduct |

| DCC Coupling | 70–75 | Mild conditions, high purity | Costly reagents |

| Copolycondensation | 60–70 | Scalable for polymers | Requires high temperatures |

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra reveal:

Nuclear Magnetic Resonance (NMR)

-

H-NMR: Signals at δ 1.4 ppm (CH), δ 4.2 ppm (CH), and δ 8.1 ppm (NH) .

-

C-NMR: Peaks at 175 ppm (ester ), 50 ppm (α-carbon), and 22 ppm (methyl group) .

Biological and Metabolic Interactions

Role in Metabolic Pathways

L-Alanine derivatives participate in gluconeogenesis and the alanine cycle. Prolonged exposure to L-alanine esters may desensitize β-cells, reducing insulin secretion by 74% (P < 0.001) .

Enzymatic Specificity

Alanine racemase selectively converts L-alanine to D-alanine, enabling the removal of L-alanine byproducts in synthetic pathways (e.g., L-2-aminobutyric acid production) .

Applications in Industry and Research

Pharmaceutical Intermediates

-

Peptide Synthesis: Serves as a protected amino acid in solid-phase peptide synthesis (SPPS) .

-

Prodrug Design: Enhances bioavailability of hydrophobic drugs via ester prodrug formulations .

Agrochemicals

Used in synthesizing herbicides and fungicides due to its hydrolytic stability and low toxicity.

Table 3: Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume